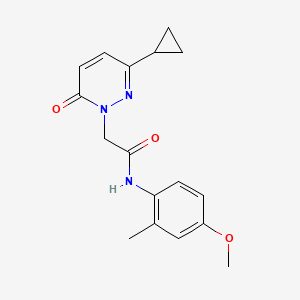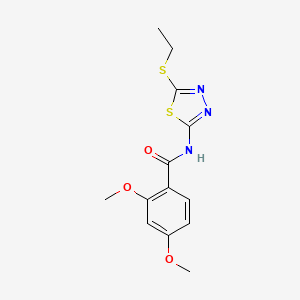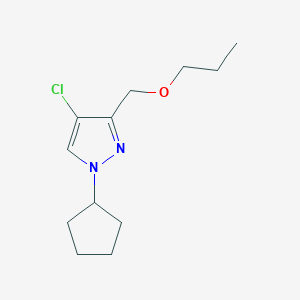
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methoxy-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methoxy-2-methylphenyl)acetamide is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. This compound has been synthesized using several methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with the pyridazinone core, such as the synthesis of novel classes of pyridazin-3-one derivatives, showcases the ongoing interest in developing new molecules with potential biological activities. These studies often focus on the synthesis methods, yield optimization, and structural analysis through spectroscopic techniques and X-ray crystallography. For example, Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, highlighting the chemical versatility and potential for further functionalization of these compounds (Ibrahim & Behbehani, 2014).
Biological Activities and Pharmaceutical Potential
Several studies have synthesized and evaluated pyridazinone derivatives for various biological activities, including antimicrobial, antinociceptive, and cardiotonic effects. This indicates a strong interest in the pharmaceutical applications of these compounds. For instance, Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones derivatives as antimicrobial agents, demonstrating the potential of pyridazinone derivatives in developing new therapeutic agents (Hossan et al., 2012).
Mechanistic Studies and Molecular Interactions
Research into the mechanisms of action and molecular interactions of pyridazinone derivatives provides insights into their potential therapeutic targets and pharmacological profiles. Studies like the one by Robertson et al. (1986), which discovered potent positive inotropic agents among dihydropyridazinone derivatives, exemplify the exploration of molecular mechanisms underlying the pharmacological effects of these compounds (Robertson et al., 1986).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-9-13(23-2)5-6-14(11)18-16(21)10-20-17(22)8-7-15(19-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWGBSRTNMIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)




![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2708935.png)

![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)


